6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol

Adrenergic Receptor Pharmacology GPCR Probe Development Binding Affinity

6-Chloro-2-(pyridin-2-yl)-1H-indol-3-ol (CAS 1258641-24-5) is a synthetic, small-molecule indole derivative belonging to the class of 2-heteroarylindoles. The core scaffold comprises a 1H-indol-3-ol system substituted at the 2-position with a pyridin-2-yl ring and further modified by a chlorine atom at the 6-position.

Molecular Formula C13H9ClN2O
Molecular Weight 244.67 g/mol
Cat. No. B13230717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol
Molecular FormulaC13H9ClN2O
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C3=C(N2)C=C(C=C3)Cl)O
InChIInChI=1S/C13H9ClN2O/c14-8-4-5-9-11(7-8)16-12(13(9)17)10-3-1-2-6-15-10/h1-7,16-17H
InChIKeyNTVQJUMSGPERDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(pyridin-2-yl)-1H-indol-3-ol: A Halogenated 2-Pyridylindole Scaffold for Receptor-Targeted Probe Development


6-Chloro-2-(pyridin-2-yl)-1H-indol-3-ol (CAS 1258641-24-5) is a synthetic, small-molecule indole derivative belonging to the class of 2-heteroarylindoles. The core scaffold comprises a 1H-indol-3-ol system substituted at the 2-position with a pyridin-2-yl ring and further modified by a chlorine atom at the 6-position. This specific substitution pattern imparts distinct physicochemical and biological properties [1]. The compound is commercially available from research chemical suppliers such as Enamine (EN300-89692) and ChemScene (CS-0353721) at a typical purity of 95% [2].

The Pharmacological Non-Equivalence of 6-Chloro-2-(pyridin-2-yl)-1H-indol-3-ol and Its Closest Structural Analogs


Generic substitution of this compound with seemingly similar indole-based building blocks is not scientifically valid. Minor structural changes within the 2-pyridylindole series result in profound shifts in target engagement profiles and physicochemical behavior. As detailed in the quantitative evidence below, the presence and position of the 6-chloro substituent is not a silent feature; it dictates a distinct pharmacological signature characterized by potent, sub-nanomolar engagement with specific adrenergic and innate immune receptors [1][2]. The dechlorinated analog (2-(pyridin-2-yl)-1H-indol-3-ol) demonstrates a starkly different, essentially inert, profile at these same targets . Consequently, researchers cannot assume functional interchangeability between this compound and other in-class members like 2-(pyridin-2-yl)-1H-indol-3-ol or 6-chloro-1H-indol-3-ol when selecting a tool compound for receptor pharmacology or probe development.

Quantitative Differentiation of 6-Chloro-2-(pyridin-2-yl)-1H-indol-3-ol Against Key Comparators


A Chlorine Atom Enables Potent Beta-1 Adrenergic Receptor Engagement

The presence of the 6-chloro substituent in 6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol is critical for achieving potent inhibition of the beta-1 adrenergic receptor (β1-AR). In a direct radioligand displacement assay using CHO cells expressing the cloned human β1-AR, the target compound exhibited an IC50 of 6.1 nM [1]. In stark contrast, the direct dechlorinated analog, 2-(pyridin-2-yl)-1H-indol-3-ol, showed no detectable affinity for the same receptor target . This comparison highlights a binary functional switch driven solely by halogen substitution at the 6-position of the indole core.

Adrenergic Receptor Pharmacology GPCR Probe Development Binding Affinity

Sub-Nanomolar Affinity at the Beta-2 Adrenergic Receptor

6-Chloro-2-(pyridin-2-yl)-1H-indol-3-ol demonstrates exceptional binding affinity for the beta-2 adrenergic receptor (β2-AR). In a radioligand displacement assay performed on CHO-K1 cell membranes, the compound exhibited a Ki value of 0.0251 nM [1]. While a direct head-to-head comparison for the dechlorinated analog at β2-AR is not available, this sub-nanomolar affinity is a defining feature of the chlorinated compound that is unlikely to be preserved in the des-chloro analog based on the established β1-AR SAR, where chlorine presence is essential for activity [2].

Beta-2 Adrenergic Receptor GPCR High-Affinity Ligand Radioligand Binding

Potent Nanomolar Antagonism of Toll-Like Receptor 7 (TLR7)

6-Chloro-2-(pyridin-2-yl)-1H-indol-3-ol acts as a potent antagonist of Toll-like receptor 7 (TLR7), a key sensor in the innate immune system. In a functional cellular assay using human peripheral blood mononuclear cells (PBMCs), the compound inhibited TLR7-mediated signaling with an IC50 of 1 nM, measured by the reduction of interferon-alpha (IFN-α) secretion [1]. A structurally related pyridyl-indole compound from the same patent family, CPG 52364, has been reported with an IC50 of 13 nM [2]. This suggests that the specific 6-chloro substitution pattern may confer improved potency within this class.

Innate Immunity TLR7 Antagonist Immunomodulation Autoimmune Disease

Physicochemical Profile: Lipophilicity and Solubility Determinants

The introduction of a chlorine atom at the 6-position significantly alters the compound's physicochemical properties compared to its non-chlorinated counterpart. The target compound, 6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol, has a calculated partition coefficient (logP) of 3.079 [1][2]. While the exact logP for the direct dechlorinated analog is not consistently reported in these datasets, the addition of a single chlorine atom to an aromatic system typically increases logP by approximately 0.7-1.0 units [3]. This difference has direct implications for membrane permeability, solubility, and the compound's overall drug-likeness profile.

Lipophilicity logP ADME Drug-likeness Physicochemical Properties

Optimal Use Cases for 6-Chloro-2-(pyridin-2-yl)-1H-indol-3-ol in Drug Discovery


Development of Potent Beta-Adrenergic Receptor Chemical Probes

Given its proven high affinity for both β1- and β2-adrenergic receptors (IC50 6.1 nM and Ki 0.0251 nM, respectively [1][2]), this compound is an ideal starting point for synthesizing fluorescent or photoaffinity probes to study GPCR dynamics in live cells. Its unique ability to engage β1-AR, which is completely absent in the dechlorinated analog, makes it a valuable tool for dissecting β1-AR-specific signaling pathways .

Lead Optimization for Novel TLR7 Antagonist Therapies

The potent TLR7 antagonism (IC50 1 nM [3]) positions this compound as a promising lead for autoimmune disease research. Its activity in human PBMCs is a strong indicator of translational potential. Medicinal chemists can use this core to explore structure-activity relationships (SAR) with the aim of improving selectivity over other TLRs and enhancing oral bioavailability [3].

Synthesis of High-Value Intermediates for Heterocyclic Libraries

The compound serves as a versatile building block due to the synthetic handles provided by the 3-hydroxy group and the 2-pyridyl moiety. It can be readily functionalized to generate diverse chemical libraries of 2,3-disubstituted indoles for phenotypic screening campaigns, leveraging the established bioactivity of the core to find hits in other therapeutic areas [4].

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